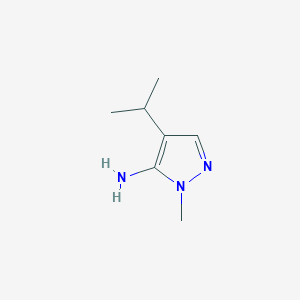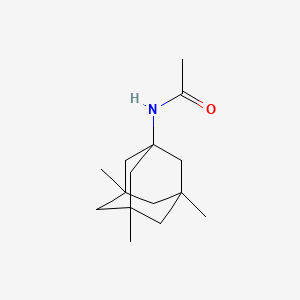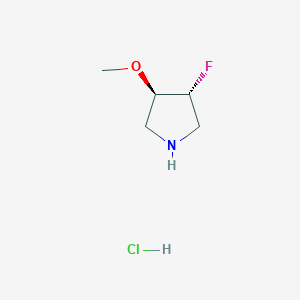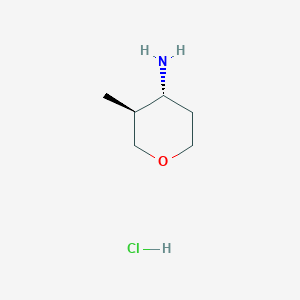![molecular formula C12H20N2O6 B3105176 (1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate CAS No. 1523530-74-6](/img/structure/B3105176.png)
(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Vue d'ensemble
Description
“(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane” is a chemical compound. It’s a derivative of "2,5-diazabicyclo[2.2.1]heptane" .
Synthesis Analysis
The synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . This process likely involves 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .
Chemical Reactions Analysis
The synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives involves an epimerization–lactamization cascade reaction .
Applications De Recherche Scientifique
Synthesis and Functional Diversity
The compound and its derivatives serve as a versatile platform for synthesizing backbone-constrained γ-amino acid analogues. A study by Garsi et al. (2022) highlights a synthetic approach to disubstituted derivatives starting from 4R-hydroxy-l-proline, leading to analogues of FDA-approved drugs like baclofen and pregabalin. This showcases the compound's role in creating functionally diverse molecular structures Garsi et al., 2022.
Building Blocks in Medicinal Chemistry
Kou et al. (2017) discussed the efficient synthesis of novel morpholine amino acids derived from (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid. These compounds are highlighted as compact modules in medicinal chemistry for modulating drug candidates' physicochemical and pharmacokinetic properties, indicating their potential in drug discovery Kou et al., 2017.
Novel Synthetic Methodologies
Research by Zhang et al. (2014) presents an improved synthesis method for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, demonstrating the compound's accessibility and the development of new synthetic routes Zhang et al., 2014.
Structural and Conformational Analysis
Rowicki et al. (2019) synthesized a dispiro derivative and conducted a comprehensive analysis of its structure and conformational variety, providing insights into the structural dynamics of such compounds Rowicki et al., 2019.
Propriétés
IUPAC Name |
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NO.C2H2O4/c2*1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h2*4-6H,1-3H2;(H,3,4)(H,5,6)/t2*4-,5-;/m11./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNAVAMSHBSLQ-KKXFCUFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CO2.C1[C@@H]2CN[C@H]1CO2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Bromoethoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B3105099.png)


![3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B3105137.png)
![3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B3105138.png)



![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3105166.png)


![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105208.png)
![2-Azaspiro[3.3]heptan-6-ol trifluoroacetate](/img/structure/B3105211.png)
